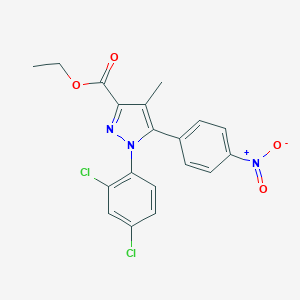
1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester is a useful research compound. Its molecular formula is C19H15Cl2N3O4 and its molecular weight is 420.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester (CAS 221385-24-6) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and other therapeutic effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H15Cl2N3O4, with a molecular weight of 420.25 g/mol. The structure includes a pyrazole ring substituted with dichlorophenyl and nitrophenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15Cl2N3O4 |
| Molecular Weight | 420.25 g/mol |
| CAS Number | 221385-24-6 |
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, studies have shown that this compound demonstrates potent cytotoxic effects against various cancer cell lines.
- Case Study Findings :
- In vitro assays revealed IC50 values ranging from 73 to 84 µg/mL against different cancer cell lines including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The growth inhibition percentages were 54.25% for HepG2 and 38.44% for HeLa cells, indicating selective cytotoxicity towards cancerous cells while sparing normal fibroblasts .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects.
- Mechanism of Action :
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, the compound's structure suggests potential activities against various biological targets:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The dichlorophenyl moiety is crucial for enhancing lipophilicity and cellular uptake.
- The nitrophenyl group may facilitate interactions with biological targets through hydrogen bonding and π-stacking interactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound has been investigated for its potential as a cannabinoid CB1 receptor antagonist . Research indicates that it can be utilized in the development of biarylpyrazole derivatives aimed at modulating cannabinoid receptors, which are crucial in various physiological processes including appetite regulation and pain sensation .
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, the introduction of various substituents on the pyrazole ring has led to compounds that demonstrate selective cytotoxicity against cancer cell lines, making them candidates for further development as anticancer agents .
Anti-inflammatory Effects
Research highlights that the compound possesses anti-inflammatory properties, which can be attributed to its ability to inhibit specific pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases .
Case Study 1: Cannabinoid Receptor Modulation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to evaluate their binding affinity to CB1 receptors. Results indicated that specific modifications enhanced receptor binding and antagonistic activity, suggesting a pathway for therapeutic applications in obesity and metabolic disorders .
Case Study 2: Anticancer Evaluation
A series of experiments conducted on human cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis more effectively than existing treatments. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy against specific cancer types .
Propiedades
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-4-methyl-5-(4-nitrophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O4/c1-3-28-19(25)17-11(2)18(12-4-7-14(8-5-12)24(26)27)23(22-17)16-9-6-13(20)10-15(16)21/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXPQSBSFOAMSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













